2-Oxopentanal

Vue d'ensemble

Description

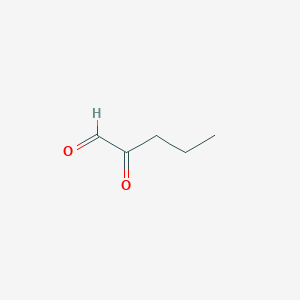

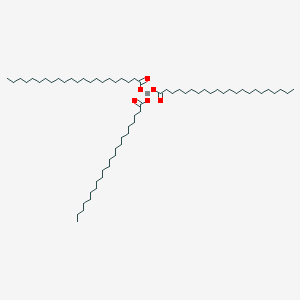

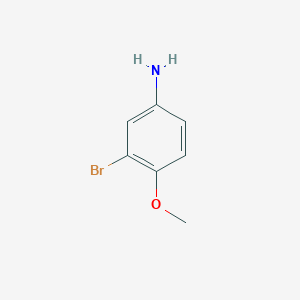

2-Oxopentanal, also known as α-Ketopentanal or 2-Ketopentanal, is a chemical compound with the molecular formula C5H8O2 . It has an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da . It is used as a starting material to prepare enantiomerically pure β2-amino acids .

Synthesis Analysis

The synthesis of 2-Oxopentanal can be achieved through various methods. One such method involves the reaction of cyclohexane-1,3-dione and 4-oxopentanal, which is easily provided via a Swern oxidation of 5-hydroxypentan-2-one .Molecular Structure Analysis

The molecular structure of 2-Oxopentanal consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The carbonyl group (C=O) is a key functional group in its structure.Chemical Reactions Analysis

2-Oxopentanal can undergo various chemical reactions. For instance, it can participate in the Knoevenagel condensation reaction, which is a reaction between an aldehyde or ketone with an activated methylene in the presence of a basic catalyst . It can also undergo ozonolysis, a reaction involving the cleavage of the carbon-carbon double bond by ozone .Physical And Chemical Properties Analysis

2-Oxopentanal has a molecular weight of 100.12 and a density of 0.9971 (rough estimate) . Its refractive index is estimated to be 1.4043 . The LogP value, which represents the compound’s lipophilicity, is estimated to be 0.605 .Applications De Recherche Scientifique

Atmospheric Chemistry and Environmental Impact

- 2-Oxopentanal, particularly in its variant form 4-oxopentanal (4-OPA), has been studied for its presence in the atmosphere. In a study conducted in a forest area near Sapporo, Japan, the concentrations of gaseous and particulate 4-OPA were measured, revealing its significant presence in the forestal atmosphere. This study highlights the importance of 4-OPA as a constituent of organic aerosols, which are relevant to understanding atmospheric chemistry and environmental impacts (Matsunaga, Mochida, & Kawamura, 2004).

Interaction with Human Presence

- The interaction of 4-oxopentanal with human presence in indoor environments has been investigated. A study measuring ozone concentrations in a classroom observed the formation of 4-oxopentanal, suggesting it as a byproduct of ozone reactions with human skin oils. This research is significant for understanding indoor air quality and the impact of human occupancy on environmental chemistry (Fischer, Ljungström, & Langer, 2013).

Photodynamic Therapy and Photosensitizers

- In the field of photodynamic therapy, compounds like 2-oxopentanal have been explored for their potential in creating efficient photosensitizers. A study on a BODIPY-based photosensitizer, which shows properties like high photostability and insensitivity to solvent environments, indicates the potential utility of similar compounds in medical applications, particularly in oxidative stress studies and photodynamic therapy (Yogo et al., 2005).

Ozonolysis and Atmospheric Reactions

- Research into the ozonolysis at vegetation surfaces has revealed that compounds like 4-oxopentanal can be produced through reactions between ozone and foliage. This discovery provides insights into the formation of various compounds in the atmosphere and their subsequent environmental and atmospheric implications (Fruekilde et al., 1998).

Medical Research and Cellular Interaction

- The interaction of 2-oxopentanal with cellular systems, particularly in the context of macrophage regulation, has been studied. Research on OX2 (CD200), a membrane glycoprotein, and its role in macrophage regulation, provides an example of how derivatives of 2-oxopentanal could be significant in understanding immune responses and potential therapeutic applications (Hoek et al., 2000).

Biological Functions and Enzymatic Reactions

- 2-Oxopentanal derivatives play a role in various biological functions, as seen in studies on 2-oxoglutarate (2OG) dependent oxygenases. These enzymes, found in humans, are involved in essential processes like collagen biosynthesis, fatty acid metabolism, and DNA repair. Understanding the mechanisms and inhibition of these enzymes can offer insights into therapeutic interventions for diseases like anemia and cancer (Rose et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTHVMAIBQVUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223550 | |

| Record name | Valeraldehyde, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxopentanal | |

CAS RN |

7332-93-6 | |

| Record name | 2-Oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7332-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxopentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeraldehyde, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)

![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)